(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18142151
InChI: InChI=1S/C9H14O5/c1-7(10)13-6-9(12-3)5-4-8(11-2)14-9/h4-5,8H,6H2,1-3H3
SMILES:
Molecular Formula: C9H14O5
Molecular Weight: 202.20 g/mol

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate

CAS No.:

Cat. No.: VC18142151

Molecular Formula: C9H14O5

Molecular Weight: 202.20 g/mol

* For research use only. Not for human or veterinary use.

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate -

Specification

Molecular Formula C9H14O5
Molecular Weight 202.20 g/mol
IUPAC Name (2,5-dimethoxy-2H-furan-5-yl)methyl acetate
Standard InChI InChI=1S/C9H14O5/c1-7(10)13-6-9(12-3)5-4-8(11-2)14-9/h4-5,8H,6H2,1-3H3
Standard InChI Key PNBHKLXBFOBICU-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1(C=CC(O1)OC)OC

Introduction

Structural Characteristics and Nomenclature

Spectroscopic Properties

  • NMR Spectroscopy: The proton NMR spectrum exhibits distinct signals for the methoxy groups (δ 3.3–3.5 ppm), acetate methyl protons (δ 2.1 ppm), and dihydrofuran ring protons (δ 4.5–5.2 ppm).

  • IR Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (C=O stretch of acetate) and 1100–1250 cm⁻¹ (C-O-C stretches of ether and ester groups) confirm functional group presence.

Synthesis and Manufacturing

Conventional Synthesis Route

The primary synthesis involves reacting 2,5-dimethoxy-2,5-dihydrofuran with acetic anhydride in the presence of pyridine as a catalyst:

2,5-Dimethoxy-2,5-dihydrofuran+Acetic anhydridePyridine(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate\text{2,5-Dimethoxy-2,5-dihydrofuran} + \text{Acetic anhydride} \xrightarrow{\text{Pyridine}} \text{(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate}

Key Parameters:

  • Temperature: 0–25°C

  • Yield: 70–85%

  • Purity: ≥90% (HPLC)

Electrochemical Methods

Recent advances utilize electrochemical oxidation of furan derivatives in methanol to produce 2,5-dimethoxy-2,5-dihydrofuran precursors, which are subsequently acetylated . This method aligns with green chemistry principles by avoiding stoichiometric oxidants:

FuranElectrolysisMeOH2,5-Dimethoxy-2,5-dihydrofuranAcetylationTarget compound\text{Furan} \xrightarrow[\text{Electrolysis}]{\text{MeOH}} \text{2,5-Dimethoxy-2,5-dihydrofuran} \xrightarrow{\text{Acetylation}} \text{Target compound}

Advantages:

  • Solvent: Methanol (recyclable)

  • Energy efficiency: 85% Faradaic yield

Chemical Reactivity and Functionalization

Hydrolysis Reactions

The acetate group undergoes hydrolysis under acidic or basic conditions:

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetateH₂O/H⁺ or OH⁻(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol+Acetic acid\text{(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate} \xrightarrow{\text{H₂O/H⁺ or OH⁻}} \text{(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol} + \text{Acetic acid}

Kinetics:

  • Acidic hydrolysis (0.1 M HCl): t₁/₂ = 2.3 h at 25°C

  • Basic hydrolysis (0.1 M NaOH): t₁/₂ = 0.8 h at 25°C

Ring-Opening Metathesis

The dihydrofuran ring participates in cross-metathesis reactions with terminal olefins using Grubbs-type catalysts :

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate+RCH=CH₂Ru catalystUnsaturated acetalsH⁺α,β-Unsaturated aldehydes\text{(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate} + \text{RCH=CH₂} \xrightarrow{\text{Ru catalyst}} \text{Unsaturated acetals} \xrightarrow{\text{H⁺}} \alpha,\beta\text{-Unsaturated aldehydes}

Catalyst Efficiency:

  • Grubbs II catalyst: Turnover number (TON) = 1,200

  • Stereoselectivity: >90% E-isomer

Applications in Material Science

Biocompatible Polymers

The compound serves as a monomer in synthesizing furan-based polyesters for biomedical applications:

PropertyValueApplication
Glass transition (Tg)45–60°CDrug delivery matrices
Degradation rate (PBS)6 months (50% mass loss)Tissue engineering scaffolds

Sustainable Materials

In electrochemical upgrading pathways, the compound acts as a masked acrolein equivalent for producing α,β-unsaturated aldehydes—key intermediates in bioplastics .

Pharmaceutical Relevance

Prodrug Design

The acetate group enhances lipophilicity (logP = 1.8 vs. 0.5 for parent alcohol), facilitating blood-brain barrier penetration in CNS drug candidates.

Recent Advances and Future Directions

Electrochemical Scale-Up

Pilot-scale reactors (10 L capacity) achieve 92% yield at current densities of 50 mA/cm², enabling kilogram-scale production .

Computational Modeling

DFT calculations predict regioselectivity in metathesis reactions (ΔΔG‡ = 3.2 kcal/mol favoring E-isomer), guiding catalyst design .

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